molecular formula C8H8S4 B12093530 4,4'-Dimethyltetrathiafulvalene

4,4'-Dimethyltetrathiafulvalene

Cat. No.: B12093530
M. Wt: 232.4 g/mol
InChI Key: KTUWYNVNQFNGBX-FPLPWBNLSA-N
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Description

4,4’-Dimethyltetrathiafulvalene is an organosulfur compound known for its unique electronic properties. It belongs to the family of tetrathiafulvalenes, which are widely studied for their applications in organic electronics and materials science. This compound is characterized by its ability to donate electrons, making it a valuable component in the development of conductive materials and molecular electronics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Dimethyltetrathiafulvalene typically involves the reaction of 4-methyl-1,3-dithiol-2-thione with 4-methyl-1,3-dithiol-2-one under specific conditions. The reaction is carried out in the presence of a base, such as sodium methoxide, and a solvent like methanol. The resulting product is then purified through recrystallization .

Industrial Production Methods: Industrial production of 4,4’-Dimethyltetrathiafulvalene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Advanced purification techniques, such as column chromatography, are employed to obtain the final product suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Dimethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include radical cations, reduced forms of the compound, and substituted derivatives, which are valuable in further chemical synthesis and applications .

Scientific Research Applications

4,4’-Dimethyltetrathiafulvalene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’-Dimethyltetrathiafulvalene exerts its effects is primarily through its electron-donating ability. This property allows it to participate in redox reactions, influencing various molecular targets and pathways. The compound interacts with electron acceptors, facilitating charge transfer processes that are crucial in electronic applications .

Comparison with Similar Compounds

  • Tetrathiafulvalene
  • 4,4’-Dimethyl-2,2’-bithiazole
  • 4,4’-Dimethyl-1,3-dithiol-2-one

Comparison: Compared to other similar compounds, 4,4’-Dimethyltetrathiafulvalene stands out due to its enhanced electron-donating properties and stability. Its unique structure allows for better performance in electronic applications, making it a preferred choice in the development of conductive materials and molecular electronics .

Properties

Molecular Formula

C8H8S4

Molecular Weight

232.4 g/mol

IUPAC Name

(2Z)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole

InChI

InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7-

InChI Key

KTUWYNVNQFNGBX-FPLPWBNLSA-N

Isomeric SMILES

CC1=CS/C(=C/2\SC=C(S2)C)/S1

Canonical SMILES

CC1=CSC(=C2SC=C(S2)C)S1

Origin of Product

United States

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